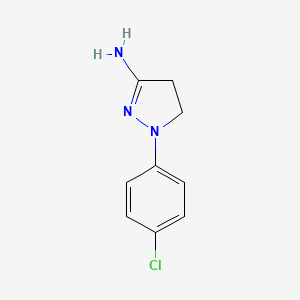

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

描述

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine typically involves the reaction of 4-chlorophenylhydrazine with α,β-unsaturated carbonyl compounds. The reaction proceeds through a cyclization mechanism, forming the pyrazole ring. Common reagents include 4-chlorophenylhydrazine and ethyl acetoacetate, with reaction conditions often involving reflux in ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

化学反应分析

Types of Reactions: 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or catalysis.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

科学研究应用

Medicinal Chemistry

1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine has shown promise as a potential anticonvulsant agent , demonstrating protective effects against seizures in animal models. Its mechanism of action may involve modulation of neurotransmitter activity in the brain, making it a candidate for further drug development targeting neurological disorders.

Research indicates that this compound interacts with various molecular targets within biological systems. Its ability to modulate neurotransmitter pathways suggests potential therapeutic applications in treating conditions such as epilepsy and other neurological disorders.

Enzyme Inhibition

The compound is being investigated for its potential as an enzyme inhibitor , with studies suggesting it may interfere with specific biochemical pathways. This property opens avenues for its application in developing drugs for metabolic disorders and other diseases where enzyme regulation is crucial.

Anticonvulsant Activity Study

In a study assessing anticonvulsant properties, this compound was administered to animal models exhibiting seizure activity. Results indicated a significant reduction in seizure frequency and duration compared to control groups, suggesting its efficacy as a potential therapeutic agent for epilepsy .

Interaction with Biological Macromolecules

Another research avenue explored the interaction of this compound with biological macromolecules such as proteins and enzymes. The findings indicated that it could bind effectively to certain enzyme active sites, thereby inhibiting their function and altering metabolic pathways .

作用机制

The mechanism of action of 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effect .

相似化合物的比较

- 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

- 1-(4-chlorophenyl)-1H-pyrazol-4-amine

- 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Uniqueness: 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

生物活性

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been investigated for its potential as an anticancer agent, antimicrobial agent, and its role in various therapeutic applications. This article compiles and analyzes the current research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring. The compound's CAS number is 6508-11-8, and it is often synthesized through various methods that modify the pyrazole scaffold to enhance its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrazole have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 10c | HCT-116 | 1.82 |

| HePG-2 | 5.55 | |

| MCF-7 | 2.86 | |

| DOX (control) | HCT-116 | 5.23 |

| HePG-2 | 4.50 | |

| MCF-7 | 4.17 |

These findings indicate that certain pyrazole derivatives can outperform conventional chemotherapeutics like doxorubicin (DOX) in terms of potency against specific cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. A range of pyrazole derivatives has shown promising results against various pathogens:

| Derivative | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 - 0.25 |

| Staphylococcus epidermidis | 0.22 - 0.25 |

The most active derivatives exhibited bactericidal effects and inhibited biofilm formation, suggesting their potential as therapeutic agents against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural characteristics. The presence of specific substituents on the pyrazole ring can enhance or diminish their activity:

- Electron-withdrawing groups : Such as chlorine at the para position enhance anticancer activity.

- Substituent effects : Variations in the substituents at the phenyl ring can lead to different levels of cytotoxicity and selectivity against cancer cell lines.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines, demonstrating that compounds with specific substitutions exhibited enhanced apoptosis-inducing capabilities .

- Antimicrobial Efficacy : Research conducted on the antimicrobial activity revealed that certain derivatives effectively inhibited growth and biofilm formation in clinical isolates of Staphylococcus spp., showcasing their potential for treating infections caused by resistant strains .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine, and how can intermediates be optimized for yield?

The compound is typically synthesized via cyclization of hydrazine derivatives with β-ketoesters or β-diketones. A multi-step approach involves:

- Vilsmeier–Haack formylation to introduce aldehyde groups to pyrazolone precursors .

- Oxidation and acylation to generate carbonyl intermediates, followed by thiourea coupling for functionalization . Yield optimization can be achieved by adjusting reaction time, temperature, and catalysts (e.g., acetic acid for cyclization). Purification via column chromatography or recrystallization improves purity .

Q. How can the structural and electronic properties of this compound be characterized?

- X-ray crystallography provides precise bond lengths and angles (e.g., triclinic crystal system with space group P1, as seen in similar pyrazole derivatives) .

- Spectroscopic methods :

- NMR (¹H/¹³C) identifies substituent patterns and hydrogen bonding.

- FT-IR confirms functional groups like NH₂ and C-Cl .

Computational tools (DFT) can supplement experimental data to predict electronic distributions .

Q. What reaction mechanisms are involved in the formation of 4,5-dihydro-1H-pyrazole derivatives?

The mechanism typically involves:

- Nucleophilic attack of hydrazine on α,β-unsaturated carbonyl compounds.

- Cyclization via intramolecular dehydration to form the pyrazoline ring. Substituents on the phenyl ring (e.g., 4-chloro) influence reaction kinetics by altering electron density .

Q. How does the solubility profile of this compound affect its applicability in biological assays?

Solubility in polar solvents (e.g., DMSO, ethanol) can be determined via HPLC or UV-Vis spectrophotometry . Poor aqueous solubility may require derivatization (e.g., salt formation with HCl) or nanoformulation for in vitro studies .

Q. What experimental design strategies minimize variability in synthesizing pyrazole derivatives?

Use statistical design of experiments (DoE) to optimize parameters:

- Factorial designs identify critical variables (e.g., molar ratios, solvent polarity).

- Response surface methodology (RSM) models nonlinear relationships between inputs and outputs .

Advanced Research Questions

Q. How can contradictory spectral or crystallographic data for this compound be resolved?

- Orthogonal validation : Cross-check NMR/IR with X-ray data to confirm bond assignments.

- Dynamic NMR can resolve conformational ambiguities (e.g., rotational barriers in the dihydropyrazole ring) .

- High-resolution mass spectrometry (HRMS) verifies molecular ion peaks .

Q. What strategies improve scalability and sustainability in large-scale synthesis?

- Continuous flow reactors enhance heat/mass transfer and reduce waste .

- Green solvents (e.g., ethanol, water) and catalytic systems (e.g., biocatalysts) minimize environmental impact .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Quantum chemical calculations (e.g., DFT) model transition states and activation energies.

- Reaction path searching algorithms (e.g., artificial force induced reaction, AFIR) identify feasible pathways for functionalization .

Q. What in vitro models are suitable for studying its potential neuropharmacological effects?

- Primary neuronal cultures or SH-SY5Y cell lines assess cytotoxicity and receptor binding.

- Fluorescence-based assays (e.g., Ca²⁺ flux) evaluate interactions with ion channels or GPCRs .

Q. How do polymorphic forms of this compound influence its physicochemical stability?

属性

IUPAC Name |

2-(4-chlorophenyl)-3,4-dihydropyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-4H,5-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCZCIBPDMLGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502256 | |

| Record name | 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6508-11-8 | |

| Record name | 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。